molecular formula C18H18N4O2 B6080579 4-ethoxy-2-hydroxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone

4-ethoxy-2-hydroxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone

Cat. No. B6080579
M. Wt: 322.4 g/mol
InChI Key: RSDULCZUCAQHHF-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-2-hydroxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as EHQH and has shown promising results in various fields of study, including cancer research and neuroscience. In

Mechanism of Action

The mechanism of action of EHQH is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. EHQH has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects. In addition, EHQH has been found to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
EHQH has been found to have a number of biochemical and physiological effects. In cancer cells, EHQH has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. In addition, EHQH has been found to induce oxidative stress and DNA damage, which may contribute to its anti-cancer effects. In the brain, EHQH has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may be responsible for its neuroprotective effects.

Advantages and Limitations for Lab Experiments

EHQH has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions, and its synthesis is relatively straightforward. In addition, EHQH has been shown to have low toxicity in both in vitro and in vivo studies. However, there are also some limitations to the use of EHQH in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, EHQH has been found to have low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on EHQH. One area of interest is the development of more potent and selective analogs of EHQH for use in cancer and neurodegenerative disease research. Another area of interest is the investigation of the mechanism of action of EHQH, which may provide insights into its potential therapeutic uses. In addition, the development of new methods for synthesizing and purifying EHQH may help to overcome some of the limitations associated with its use in laboratory experiments. Finally, the investigation of the potential side effects of EHQH in animal models may help to determine its safety and efficacy for use in humans.
Conclusion:
4-ethoxy-2-hydroxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone, or EHQH, is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications include cancer research and neuroscience, and it has been found to have anti-inflammatory and antioxidant properties. Although there are some limitations to its use in laboratory experiments, EHQH has several advantages, including its stability and low toxicity. There are several future directions for research on EHQH, including the development of more potent analogs and the investigation of its mechanism of action.

Synthesis Methods

The synthesis of EHQH involves the condensation of 4-ethoxy-2-hydroxybenzaldehyde with 3-methyl-2-quinoxalinylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of EHQH is typically high, and the compound is stable under normal laboratory conditions.

Scientific Research Applications

EHQH has been shown to have potential applications in various fields of scientific research. In cancer research, EHQH has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, EHQH has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of a variety of diseases.

properties

IUPAC Name

5-ethoxy-2-[(E)-[(3-methylquinoxalin-2-yl)hydrazinylidene]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-3-24-14-9-8-13(17(23)10-14)11-19-22-18-12(2)20-15-6-4-5-7-16(15)21-18/h4-11,23H,3H2,1-2H3,(H,21,22)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDULCZUCAQHHF-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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